Diisopropyl (2-bromoethyl)phosphonate
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Overview
Description
Diisopropyl (2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a clear, colorless to slightly yellow liquid that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl (2-bromoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diisopropyl phosphite with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (2-bromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is involved in radical coupling reactions and cross-coupling reactions with aryl and vinyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various bases. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents such as toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonates, while coupling reactions can produce complex organophosphorus compounds .
Scientific Research Applications
Diisopropyl (2-bromoethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diisopropyl (2-bromoethyl)phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes that utilize phosphates as substrates, thereby affecting various biochemical processes . The compound’s ability to form stable phosphoryl bonds makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-bromoethyl)phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
Diisopropyl methylphosphonate: Contains a methyl group instead of a bromoethyl group.
Diethyl phosphite: Lacks the bromoethyl group and has different reactivity.
Uniqueness
Diisopropyl (2-bromoethyl)phosphonate is unique due to its specific combination of isopropyl and bromoethyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H18BrO3P |
---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
2-[2-bromoethyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H18BrO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
CSJOCPJTRHKLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CCBr)OC(C)C |
Origin of Product |
United States |
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